molecular formula C17H23NO B1207498 Pirandamine CAS No. 42408-79-7

Pirandamine

Cat. No.: B1207498
CAS No.: 42408-79-7
M. Wt: 257.37 g/mol
InChI Key: AMJPIGOYWBNJLP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of pirandamine involves several steps:

  • The Reformatsky reaction between 1-indanone and ethyl bromoacetate in the presence of zinc gives ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate.
  • The reduction of the ester with lithium aluminium hydride gives 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol.
  • Acid-catalyzed dehydration then leads to indene-3-ethanol.
  • Acid-catalyzed condensation with ethyl acetoacetate gives the corresponding compound.
  • The saponification of the ester to the corresponding acid.
  • The reaction of this with ethyl chloroformate gives a mixed anhydride, and further reaction with dimethylamine leads to the amide.
  • Reduction with lithium aluminium hydride completes the synthesis of this compound .

Chemical Reactions Analysis

Pirandamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions, such as those involving lithium aluminium hydride, are crucial in its synthesis.

    Substitution: It can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts.

Common reagents and conditions used in these reactions include lithium aluminium hydride for reduction and ethyl chloroformate for forming mixed anhydrides. Major products formed from these reactions include various intermediates that lead to the final compound, this compound .

Scientific Research Applications

Mechanism of Action

Pirandamine acts as a selective serotonin reuptake inhibitor (SSRI). It blocks the reuptake of serotonin into presynaptic neurons, increasing the availability of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is believed to contribute to its potential antidepressant effects .

Properties

CAS No.

42408-79-7

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine

InChI

InChI=1S/C17H23NO/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17/h4-7H,8-12H2,1-3H3

InChI Key

AMJPIGOYWBNJLP-UHFFFAOYSA-N

SMILES

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C

Canonical SMILES

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C

Synonyms

1,3,4,9-tetrahydro-N,N,1-trimethylindeno(1,2-c)- pyran-1,ethylamine.HCl
pirandamine
pirandamine hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-dimethylamino-3-butanone (1.0 g) dissolved in toluene (10 ml), p-toluenesulfonic acid (1.3 g) is added. The suspension is stirred for 10 min. Indene-3-ethanol (1.0 g) in toluene (5 ml) is added to the suspension and the resulting solution stirred for 2 hr. Boron trifluoride etherate (0.25 ml) is added together with ca. 0.5 g of hydrated alkali-aluminum silicate. The mixture is heated at 80° C for 30 min. The mixture is cooled and diluted with water. The organic layer is separated and the aqueous layer extracted with toluene. The organic layers are washed with water. The combined aqueous phase is rendered alkaline with conc.NH4OH and extracted with toluene. The latter extract is treated with charcoal and then concentrated to afford the title compound, identical to the compound of the same name described in Example 284.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
alkali-aluminum silicate
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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